Rapamycin Dialdehyde (Technical Grade)
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Overview
Description
Rapamycin Dialdehyde (Technical Grade) is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is well-known for its immunosuppressive properties and has been widely used in organ transplantation and cancer therapy. Rapamycin Dialdehyde retains many of the biological activities of rapamycin and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin Dialdehyde involves several steps, starting from rapamycin. The process typically includes oxidation reactions to introduce the aldehyde functional groups. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various organometallic reagents and catalysts.
Major Products
Scientific Research Applications
Rapamycin Dialdehyde is used in a wide range of scientific research applications, including:
Chemistry: As a starting material for the synthesis of novel compounds.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic applications, including cancer treatment and immunosuppression.
Industry: Used in the development of new drugs and biotechnological applications.
Mechanism of Action
Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.
Comparison with Similar Compounds
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Everolimus: A derivative of rapamycin with enhanced bioavailability.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
Rapamycin Dialdehyde is unique due to its specific aldehyde functional groups, which allow for further chemical modifications and the development of novel derivatives. Its ability to inhibit the mTOR pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C51H79NO15 |
---|---|
Molecular Weight |
946.2 g/mol |
IUPAC Name |
[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |
InChI Key |
SQLZDXFTEMMIKN-AWJNUSKDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |
Origin of Product |
United States |
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